molecular formula C6H2ClIN2 B3373228 4-Chloro-5-iodonicotinonitrile CAS No. 959972-34-0

4-Chloro-5-iodonicotinonitrile

Cat. No.: B3373228
CAS No.: 959972-34-0
M. Wt: 264.45 g/mol
InChI Key: URJMTRSLTCWFQP-UHFFFAOYSA-N
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Description

4-Chloro-5-iodonicotinonitrile is a heterocyclic aromatic compound with the molecular formula C₆H₂ClIN₂ It is a derivative of nicotinonitrile, characterized by the presence of both chlorine and iodine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-5-iodonicotinonitrile can be synthesized from 4-hydroxy-5-iodonicotinonitrile. The process involves the reaction of 4-hydroxy-5-iodonicotinonitrile with trichlorophosphate (POCl₃) at 100°C for 2 hours. The reaction mixture is then cooled to room temperature, and the excess trichlorophosphate is removed by evaporation. The resulting residue is treated with sodium hydroxide in water to adjust the pH to 8-9, yielding this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar routes as described above, with optimization for large-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-iodonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Suzuki-Miyaura Coupling: Typical reagents include palladium catalysts (e.g., Pd(PPh₃)₄), boronic acids, and bases such as potassium carbonate or cesium carbonate.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted nicotinonitriles.

    Coupling Products: The major products are biaryl compounds formed through the coupling of the aryl or vinyl group with the pyridine ring.

Scientific Research Applications

4-Chloro-5-iodonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-5-iodonicotinonitrile in biological systems is not well-documented. its derivatives may interact with various molecular targets, including enzymes and receptors, through mechanisms such as inhibition or activation. The specific pathways involved would depend on the structure of the derivative and its intended application .

Comparison with Similar Compounds

  • 4-Chloro-3-iodonicotinonitrile
  • 4-Bromo-5-iodonicotinonitrile
  • 4-Chloro-5-bromonicotinonitrile

Comparison: 4-Chloro-5-iodonicotinonitrile is unique due to the specific positioning of the chlorine and iodine substituents on the pyridine ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. For example, the presence of both chlorine and iodine allows for selective substitution reactions, which may not be possible with similar compounds having different substituents.

Properties

IUPAC Name

4-chloro-5-iodopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClIN2/c7-6-4(1-9)2-10-3-5(6)8/h2-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJMTRSLTCWFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)I)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732004
Record name 4-Chloro-5-iodopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959972-34-0
Record name 4-Chloro-5-iodopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-hydroxy-5-iodonicotinonitrile (57.5 g, 234 mmol) and POCl3 (200 mL) was heated at 100° C. for 2 hours, cooled to room temperature and evaporated to remove excess POCl3. The residue was cooled in an ice-water bath, adjusted to pH 8-9 with aqueous 10 N NaOH and extracted with ethyl acetate. The combined organics were washed with water and brine, dried over magnesium sulfate and concentrated. The resulting solid residue was washed with a minimum amount of methanol and methylene chloride to give 46.5 g (75%) of 4-chloro-5-iodonicotinonitrile as a tan solid. Melting range: 120-122° C.
Quantity
57.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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